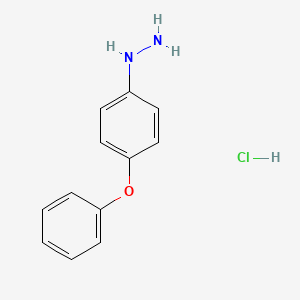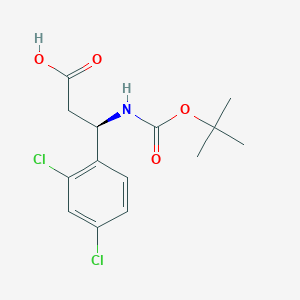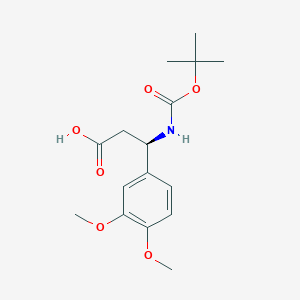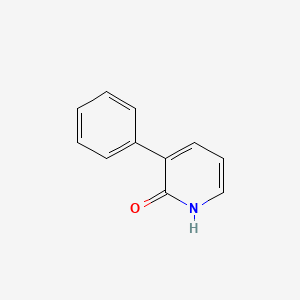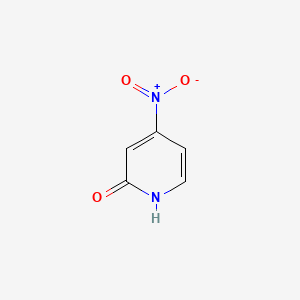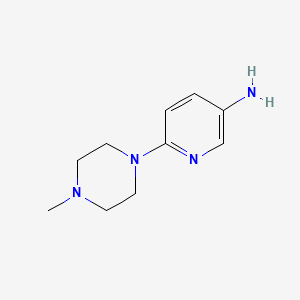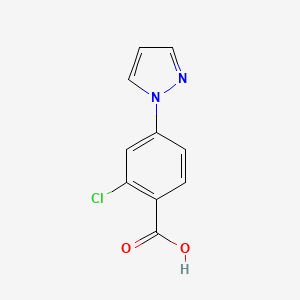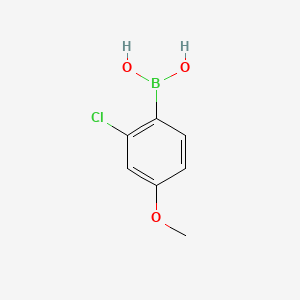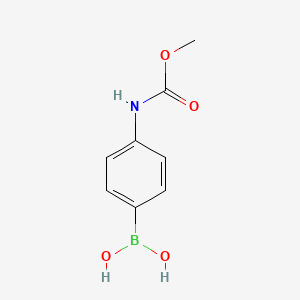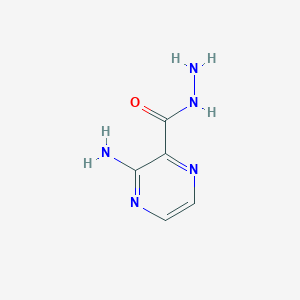
3-Aminopyrazine-2-carbohydrazide
Vue d'ensemble
Description
3-Aminopyrazine-2-carbohydrazide is a compound with the CAS Number: 6761-52-0. It has a molecular weight of 153.14 and its IUPAC name is 3-amino-2-pyrazinecarbohydrazide . It appears as a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it was synthesized via methyl 3-amino-pyrazine-2-carboxylate (1 mmol) with excess hydrazine hydrate (4 mmol) in methanol solution (5 mL) under refluxing .Molecular Structure Analysis
The molecular structure of this compound has been analyzed. It is monoclinic, with a = 10.1022 (8) Å, b = 9.4818 (8) Å, c = 7.0832 (6) Å, β = 94.1380 (10)°, V = 676.71 (10) Å .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it was found to be involved in the reaction of 2-(arylethynyl)benzaldehydes, undergoing a ring-opening reaction catalyzed by AgOTf .Physical And Chemical Properties Analysis
This compound is a white to yellow to brown powder or crystals . The storage temperature is recommended to be at room temperature .Applications De Recherche Scientifique
Activité antimicrobienne
La 3-Aminopyrazine-2-carbohydrazide et ses dérivés ont été évalués pour leur activité antimicrobienne . Les composés ont été testés pour leurs activités antimycobactériennes, antibactériennes et antifongiques in vitro . Le composé le plus actif contre Mycobacterium tuberculosis H37Rv (Mtb) était le 3-amino- N - (2,4-diméthoxyphényl)pyrazine-2-carboxamide .
Activité antifongique
Les composés ont également montré une activité antifongique, principalement contre Trichophyton interdigitale et Candida albicans . Cela suggère des applications potentielles dans le traitement des infections fongiques.
Activité antibactérienne
L'activité antibactérienne de la this compound a été observée pour les dérivés phényliques et alkyliques, mais pas pour les dérivés benzyliques . Cela indique que l'activité antibactérienne du composé peut être influencée par le type de dérivé.
Activité antimycobactérienne
Le composé et ses dérivés ont montré une activité antimycobactérienne contre Mycobacterium tuberculosis et M. kansasii . Cela suggère des applications potentielles dans le traitement de la tuberculose.
Cytotoxicité
Les composés ont également été évalués pour leur cytotoxicité in vitro dans la lignée cellulaire cancéreuse HepG2 . Un seul composé s'est avéré exercer un certain niveau de cytotoxicité , indiquant des applications potentielles dans la recherche sur le cancer.
Analyse de la structure cristalline
La structure cristalline de la this compound a été analysée . Cela peut fournir des informations précieuses pour comprendre les propriétés du composé et ses applications potentielles dans divers domaines.
Mécanisme D'action
Target of Action
3-Aminopyrazine-2-carbohydrazide is a compound that has been studied for its antimicrobial properties It is known that similar compounds affect the biosynthesis of mycobacterial mycolic acids .
Mode of Action
It is suggested that it may interfere with the biosynthetic pathway of acetylcoenzyme A by inhibiting certain enzymes . This interaction with its targets could lead to changes in the metabolic processes of the microorganisms, thereby exerting its antimicrobial effects.
Biochemical Pathways
This compound potentially affects the biosynthesis of mycobacterial mycolic acids, a type of fatty acid found in the cell walls of mycobacteria . By inhibiting the synthesis of these acids, this compound could disrupt the integrity of the bacterial cell wall, leading to cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antimicrobial activity. By interfering with the biosynthesis of mycobacterial mycolic acids, this compound could cause structural damage to the bacterial cell wall, leading to cell death .
Safety and Hazards
Analyse Biochimique
Cellular Effects
Some pyrazine derivatives have been shown to have antimicrobial, antibacterial, and antifungal activities . These activities suggest that 3-Aminopyrazine-2-carbohydrazide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-aminopyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRFKAXSNUXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361289 | |
| Record name | 3-aminopyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6761-52-0 | |
| Record name | 3-aminopyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 3-Aminopyrazine-2-carbohydrazide participates in, and what role does it play?
A1: this compound exhibits interesting reactivity, particularly in heterocyclic chemistry.
- Ring-Opening Reactions: Under alkaline conditions, this compound undergoes ring-opening to yield 3-aminopyrazine-2-carboxylic acids. This process is influenced by the presence of substituents on the pyrazine ring. For example, a 2-methyl group significantly hinders the ring-opening process [].
- Reaction with Hydrazine: Upon reaction with hydrazine, this compound forms a mixture of a 4,5-diaminopyrimidine and a this compound, demonstrating its versatility as a precursor for different heterocyclic systems. The presence of a 7-methyl group on the pyrazine ring selectively favors the formation of the this compound derivative [].
- Multi-Step Synthesis: In a novel silver triflate (AgOTf) catalyzed reaction, this compound reacts with 2-(arylethynyl)benzaldehydes in the presence of dioxane. This multi-step process involves a ring-opening of dioxane and leads to the formation of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. Interestingly, this compound acts as a reactant and is ultimately lost as 3-aminopyrazine-2-carboxamide in the final product [].
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound has been determined through X-ray crystallography []. The compound crystallizes in the monoclinic system with the space group P21/c. The crystal structure provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
Q3: Has this compound been investigated for its anti-tubercular potential, and what structural features influence its activity?
A3: Yes, this compound derivatives have shown promising anti-tubercular activity []. Notably, N’-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Ra.
- Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) studies, specifically using Recursive Partitioning (RP) analysis, have been employed to establish a relationship between the structure of this compound derivatives and their anti-tubercular activity. These studies help identify key structural features that contribute to potency and guide the design of new, more effective derivatives [].
Q4: Are there specific analytical techniques used to study this compound?
A4: Various analytical techniques are employed to characterize and quantify this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

